molecular formula C21H21N3O2S B5432212 (2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

(2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

Cat. No.: B5432212
M. Wt: 379.5 g/mol
InChI Key: GLGNNIXPYHDGAE-VEKUZUDLSA-N
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Description

(2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazides, followed by cyclization with thioglycolic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,2′Z)-4,4′-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]
  • Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates

Uniqueness

Compared to similar compounds, (2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and benzyl groups, along with the thiazolidinone ring, contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

(2Z)-5-benzyl-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-13-24-20(25)19(14-16-9-5-4-6-10-16)27-21(24)23-22-15-17-11-7-8-12-18(17)26-2/h3-12,15,19H,1,13-14H2,2H3/b22-15-,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGNNIXPYHDGAE-VEKUZUDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN=C2N(C(=O)C(S2)CC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N\N=C/2\N(C(=O)C(S2)CC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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